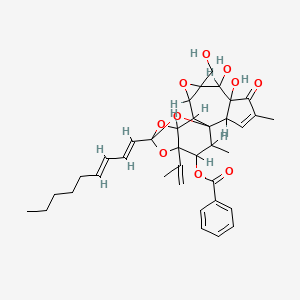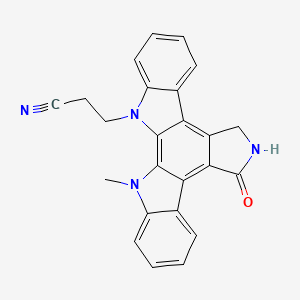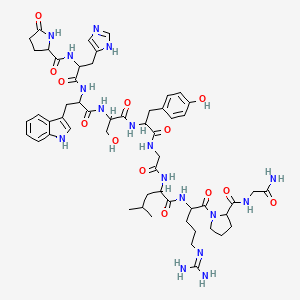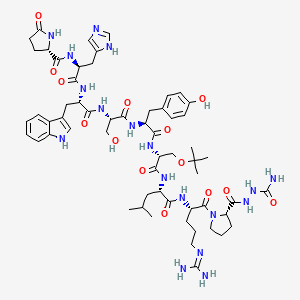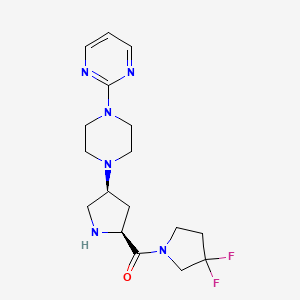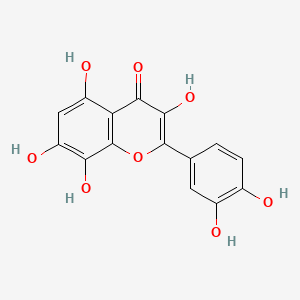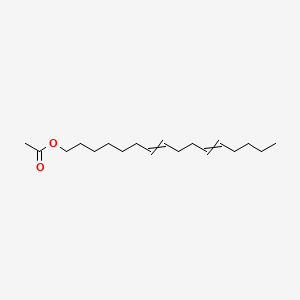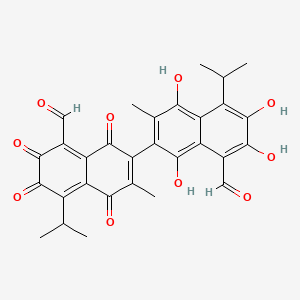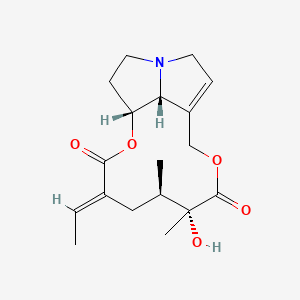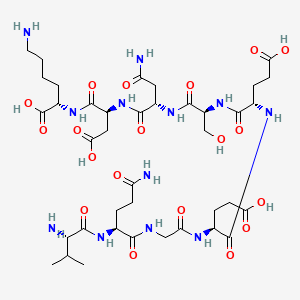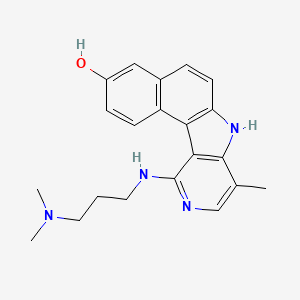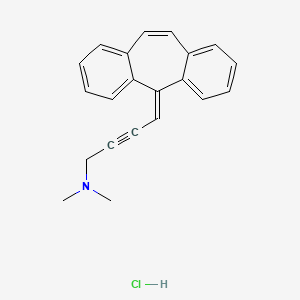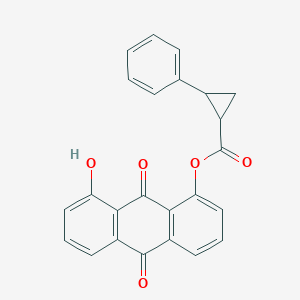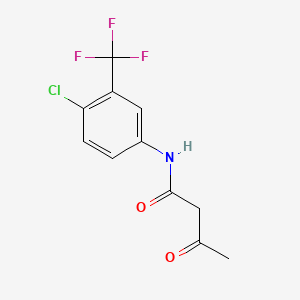
Fasentin
描述
Fasentin is a synthetic compound that has been described as a modulator of GLUT-1 and GLUT-4 transporters, thus inhibiting glucose uptake in some cancer cells . It has been used as a glucose transporter (GLUT1) inhibitor to assess its effects on the vulnerability of a wide range of triple-negative breast cancer (TNBC) cell lines .
Molecular Structure Analysis
Fasentin has the molecular formula C11H9ClF3NO2 and a molecular weight of 279.64 . The structure includes a 4-chloro-3-(trifluoromethyl)phenyl group attached to a 3-oxobutanamide .
Physical And Chemical Properties Analysis
Fasentin is a white to off-white powder . It is soluble in DMSO . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
科学研究应用
葡萄糖摄取抑制与癌症治疗
- Fasentin已被确认为一种新型的葡萄糖摄取抑制剂,使细胞对FAS诱导的细胞死亡产生敏感性。这种敏感性至关重要,因为逃避凋亡对癌症进展起着重要作用。Fasentin改变了与营养和葡萄糖匮乏相关的基因的表达,通过与葡萄糖转运蛋白GLUT1相互作用来抑制葡萄糖摄取。这种机制为使细胞对死亡配体产生敏感性提供了一条新途径,为癌症治疗提供了潜在的治疗策略(Wood et al., 2008)。
安全和危害
未来方向
作用机制
Target of Action
Fasentin primarily targets the glucose transport proteins GLUT-1 and GLUT-4 . These proteins play a crucial role in the uptake of glucose into cells, which is essential for cellular metabolism and energy production.
Mode of Action
Fasentin interacts with a unique site in the intracellular channel of GLUT-1 and GLUT-4 . This interaction inhibits the function of these transporters, thereby reducing glucose uptake into cells . As a result, cells become sensitized to death receptor stimuli such as FAS (Fas cell surface death receptor) and tumor necrosis factor apoptosis-inducing ligand .
Biochemical Pathways
The inhibition of glucose uptake by Fasentin affects various biochemical pathways. It alters the expression of genes associated with nutrient and glucose deprivation . This deprivation can lead to a state of cellular stress, making cells more susceptible to death receptor stimuli . Furthermore, Fasentin has been shown to inhibit tube formation in endothelial cells, suggesting a potential impact on angiogenesis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently unknown .
Result of Action
Fasentin’s inhibition of glucose uptake results in several cellular effects. It can sensitize cells to death receptor stimuli, potentially leading to increased cell death . Additionally, Fasentin has been shown to inhibit endothelial cell proliferation and invasion, which could have implications for angiogenesis and tumor growth .
Action Environment
The action of Fasentin can be influenced by various environmental factors. For instance, the glucose concentration in the environment can affect the compound’s ability to inhibit glucose uptake . .
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYIJZMBLZXJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358175 | |
| Record name | Fasentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fasentin | |
CAS RN |
392721-37-8 | |
| Record name | Fasentin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fasentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fasentin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Fasentin and how does it exert its biological effects?
A: Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a small molecule identified as a chemical sensitizer to death receptor stimuli, particularly FAS (also known as Apo-1 or CD95) and tumor necrosis factor apoptosis-inducing ligand (TRAIL). [] It primarily acts by inhibiting glucose uptake in cells. [] This inhibition disrupts cellular metabolism and sensitizes cells to death receptor-mediated apoptosis, a process often evaded by cancer cells. []
Q2: How does Fasentin inhibit glucose uptake?
A: While the precise mechanism remains under investigation, research suggests that Fasentin interacts with the intracellular channel of GLUT1, a key glucose transport protein. [] Virtual docking studies using a homology model of GLUT1 showed Fasentin interacting with a unique site within this channel, hindering glucose passage. []
Q3: Is there evidence to support the role of glucose transport inhibition in Fasentin's activity?
A: Yes. Studies have shown that culturing cells in a low-glucose environment mimics the effects of Fasentin, sensitizing them to FAS-induced apoptosis. [] Additionally, using other GLUT inhibitors and Fasentin analogues further supports the crucial role of glucose transport inhibition in its mechanism of action. []
Q4: Beyond sensitization to death ligands, are there other cellular effects associated with Fasentin?
A: Fasentin has been shown to impact several cellular processes. In lung adenocarcinoma A549 spheroid cells, Fasentin treatment was linked to increased expression of glucose transporters, metabolic enzymes, and antioxidant enzymes. [] Fasentin also influenced the Nrf2 signaling pathway, mitochondrial membrane potential, and mitochondrial superoxide production, suggesting a role in oxidative stress responses. [] Furthermore, Fasentin has demonstrated an ability to diminish endothelial cell proliferation, differentiation, and invasion through a mechanism that appears to be independent of glucose metabolism. [, ]
Q5: Is there evidence that Fasentin impacts cellular energy metabolism?
A: Yes, research on rat models of chronic heart failure following myocardial infarction indicates that Fasentin treatment leads to increased expression of cardiac glucose transporters (GLUT) and enhanced glucose uptake in cultured cardiomyocytes. [] These changes were associated with improved left ventricular contractility. [] Additionally, Fasentin treatment resulted in higher beating rates in cultured cardiomyocytes, an effect abolished by co-treatment with a glucose transporter inhibitor. [] These findings suggest that Fasentin promotes glucose utilization as an energy source in cardiomyocytes. []
Q6: What is the role of lactate production in the context of Fasentin's influence on vascular smooth muscle cells?
A: Studies using primary mouse aortic smooth muscle cells (MASMC) have shown that Fasentin, at a concentration of 60 µM, significantly increased calcification induced by high phosphate conditions. [] This increase in calcification was linked to lactate production, as inhibiting lactate dehydrogenase with sodium oxamate significantly reduced high phosphate-induced calcification. [] These findings suggest that lactate production is necessary for smooth muscle calcification and that Fasentin might contribute to this process. []
Q7: Does Fasentin show any promise in cancer treatment?
A: Research suggests that Fasentin, by inhibiting glucose uptake, could be particularly effective against cancers exhibiting the Warburg effect, a phenomenon where cancer cells rely heavily on glycolysis for energy production even in the presence of oxygen. []
Q8: Are there other potential therapeutic applications for Fasentin being explored?
A: Fasentin's influence on glucose metabolism makes it a potential therapeutic target for diabetes-related complications. [] Additionally, its demonstrated effects on endothelial cell function and angiogenesis suggest possible applications in addressing conditions involving abnormal blood vessel formation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



